![molecular formula C17H26O2 B1600987 4-Decylbenzoic acid CAS No. 38300-04-8](/img/structure/B1600987.png)
4-Decylbenzoic acid
Overview
Description
4-Decylbenzoic acid is a chemical compound with the molecular formula C17H26O2 . It has an average mass of 262.387 Da and a monoisotopic mass of 262.193268 Da .
Molecular Structure Analysis
The molecular structure of 4-Decylbenzoic acid consists of 17 carbon atoms, 26 hydrogen atoms, and 2 oxygen atoms . The compound has a density of 1.0±0.1 g/cm3 .Physical And Chemical Properties Analysis
4-Decylbenzoic acid has a boiling point of 388.6±21.0 °C at 760 mmHg and a flash point of 186.8±16.7 °C . It has a density of 1.0±0.1 g/cm3 and a molar volume of 266.8±3.0 cm3 . The compound also has a polar surface area of 37 Å2 and a polarizability of 31.6±0.5 10-24 cm3 .Scientific Research Applications
4-Decylbenzoic Acid: A Comprehensive Analysis of Scientific Research Applications
Material Science Mesomorphic Properties: 4-Decylbenzoic acid exhibits mesomorphic properties, meaning it has a phase transition temperature and can exist in a state that is intermediate between solid and liquid, known as the mesophase. This characteristic makes it valuable for research in material science, particularly in the study of liquid crystals and their applications in display technologies.
Organic Synthesis Linker for Compound Synthesis: The compound serves as a linker in organic synthesis. It can be used to connect different molecular entities, which is crucial in creating complex molecules for pharmaceuticals or advanced materials.
Pharmaceutical Research Antibacterial Activity: According to a study published in SpringerLink, derivatives of 4-Decylbenzoic acid have shown antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli, indicating potential applications in developing new antimicrobial agents .
Mechanism of Action
Mode of Action
It is known that benzoic acid derivatives can interact with various biological systems, potentially influencing cellular processes .
Biochemical Pathways
For instance, 4-hydroxybenzoic acid, a derivative of benzoic acid, is known to be involved in the shikimate pathway, which is responsible for the biosynthesis of aromatic amino acids .
Result of Action
Benzoic acid derivatives are known to have various effects on cellular processes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of many compounds. Factors such as pH, temperature, and the presence of other compounds could potentially influence its action .
properties
IUPAC Name |
4-decylbenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26O2/c1-2-3-4-5-6-7-8-9-10-15-11-13-16(14-12-15)17(18)19/h11-14H,2-10H2,1H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTRTWCIWPQFYDU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC1=CC=C(C=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50494152 | |
Record name | 4-Decylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50494152 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
38300-04-8 | |
Record name | 4-Decylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50494152 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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